molecular formula C11H10N2O B15046968 5-(o-tolyl)Pyrimidin-2-ol CAS No. 1111108-27-0

5-(o-tolyl)Pyrimidin-2-ol

Cat. No.: B15046968
CAS No.: 1111108-27-0
M. Wt: 186.21 g/mol
InChI Key: IFFPXCKEASRDLZ-UHFFFAOYSA-N
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Description

5-(o-tolyl)Pyrimidin-2-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their significant role in biological systems, including DNA and RNA. The compound this compound features a pyrimidine ring substituted with a hydroxyl group at the 2-position and an o-tolyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(o-tolyl)Pyrimidin-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of o-toluidine with formamide and an appropriate aldehyde can lead to the formation of the desired pyrimidine derivative. The reaction conditions typically involve heating the mixture under reflux with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(o-tolyl)Pyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

5-(o-tolyl)Pyrimidin-2-ol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(o-tolyl)Pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Thioxopyrimidines

Uniqueness

5-(o-tolyl)Pyrimidin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

CAS No.

1111108-27-0

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-(2-methylphenyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C11H10N2O/c1-8-4-2-3-5-10(8)9-6-12-11(14)13-7-9/h2-7H,1H3,(H,12,13,14)

InChI Key

IFFPXCKEASRDLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CNC(=O)N=C2

Origin of Product

United States

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